1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3-fluorophenyl)urea is a useful research compound. Its molecular formula is C14H16FN5O and its molecular weight is 289.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Polycyclic Meridianin Analogues
Research demonstrates the utility of related compounds in the synthesis of polycyclic meridianin analogues, which are important for their bioactive properties. For instance, compounds derived from methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate, through reactions with various (thio)ureas, have yielded new families of meridianin analogues. These compounds represent significant advancements in the exploration of bioactive molecules, showcasing the chemical versatility of dimethylaminopyrimidinyl-methyl-phenylurea derivatives in synthesizing complex structures with potential biological activities (Časar et al., 2005).
Development of Pyrimidine-4(3H)-ones
Another study highlights the synthesis of CF3S(O)n-containing enaminones, leading to the production of 2,5-substituted 4(3H)-pyrimidones via cyclization reactions. This research underscores the relevance of such compounds in generating pyrimidine derivatives, which are crucial scaffolds in medicinal chemistry and drug development (Sokolenko et al., 2017).
Contributions to Supramolecular Chemistry
The dimerization behavior of ureidopyrimidones, closely related to the query compound, has been studied for its applications in supramolecular chemistry. These studies reveal that such compounds can form strong dimers via hydrogen bonding, offering insights into the design of molecular recognition systems and self-assembling materials (Beijer et al., 1998).
Heterocyclic Compound Synthesis
The versatility of dimethylaminopyrimidinyl-methyl-phenylurea derivatives extends to the formation of various heterocyclic compounds. For example, reactions with different nitrogen nucleophiles have led to the creation of new cytotoxic heterocyclic compounds, demonstrating the compound's utility in synthesizing pharmacologically relevant molecules (Mansour et al., 2020).
Properties
IUPAC Name |
1-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-(3-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O/c1-20(2)13-6-7-16-12(19-13)9-17-14(21)18-11-5-3-4-10(15)8-11/h3-8H,9H2,1-2H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAWOKPTPHDWMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.